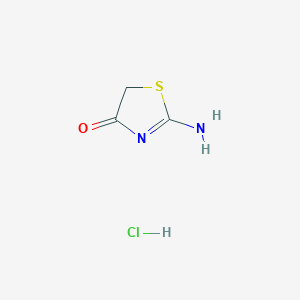
Clorhidrato de 2-aminotiazol-4(5H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminothiazol-4(5H)-one hydrochloride is a heterocyclic compound that belongs to the class of aminothiazoles. These compounds are known for their significant medicinal properties and are used as starting materials for the synthesis of various heterocyclic analogues with promising therapeutic roles. The compound is characterized by the presence of an amino group attached to a thiazole ring, which imparts
Aplicaciones Científicas De Investigación
Agente Antibacteriano
Las 2-aminotiazoles, incluido el clorhidrato de 2-aminotiazol-4(5H)-ona, son una clase importante de compuestos medicinales orgánicos utilizados como material de partida para la síntesis de una amplia gama de análogos heterocíclicos con papeles terapéuticos prometedores como agentes antibacterianos . Han mostrado un potencial antibacteriano significativo contra Staphylococcus epidermidis gram-positivo y Pseudomonas aeruginosa gram-negativo .
Agente Antifúngico
También se ha encontrado que estos compuestos tienen propiedades antifúngicas. Por ejemplo, el compuesto 2b mostró un potencial antifúngico máximo contra Candida glabrata . Candida albicans mostró la máxima sensibilidad al compuesto 2a .
Agente Anti-VIH
Las 2-aminotiazoles también se utilizan en la síntesis de compuestos con propiedades anti-VIH .
Antioxidante
Estos compuestos se utilizan en la síntesis de agentes antioxidantes .
Agente Antitumoral
Las 2-aminotiazoles se utilizan en la síntesis de compuestos con propiedades antitumorales .
Agente Antelmíntico
Estos compuestos se utilizan en la síntesis de agentes antelmínticos .
Agente Antiinflamatorio & Analgésico
Las 2-aminotiazoles se utilizan en la síntesis de agentes antiinflamatorios y analgésicos .
Investigación & Desarrollo
Este compuesto se utiliza principalmente para fines de investigación y desarrollo
Mecanismo De Acción
Target of Action
The primary target of 2-Aminothiazol-4(5H)-one hydrochloride, also known as 2-Aminothiazolinone hydrochloride, is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it an attractive target for antibacterial agents .
Mode of Action
2-Aminothiazol-4(5H)-one hydrochloride interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The compound shows a high binding affinity, particularly when a hydroxyl group is substituted on the benzene ring . This interaction inhibits the activity of the enzyme, disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the bacterial cell wall synthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .
Result of Action
The result of the action of 2-Aminothiazol-4(5H)-one hydrochloride is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This leads to the death of the bacteria, demonstrating the compound’s antibacterial potential .
Análisis Bioquímico
Biochemical Properties
2-Aminothiazol-4(5H)-one hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The nature of these interactions is often through binding affinity, which can be influenced by the presence of a hydroxyl group substituted on the benzene ring .
Cellular Effects
The effects of 2-Aminothiazol-4(5H)-one hydrochloride on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Aminothiazol-4(5H)-one hydrochloride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 152°C and should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Metabolic Pathways
It is known to interact with enzymes or cofactors in the synthesis of certain antibiotic products .
Transport and Distribution
It is soluble in water, alcohols, and diethyl ether , suggesting it may be transported and distributed via these solvents.
Propiedades
Número CAS |
2192-06-5 |
|---|---|
Fórmula molecular |
C3H5ClN2OS |
Peso molecular |
152.60 g/mol |
Nombre IUPAC |
2-imino-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1H2,(H2,4,5,6);1H |
Clave InChI |
YBDFGIGPQKUYGW-UHFFFAOYSA-N |
SMILES |
C1C(=O)N=C(S1)N.Cl |
SMILES canónico |
C1C(=O)NC(=N)S1.Cl |
| 2192-06-5 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


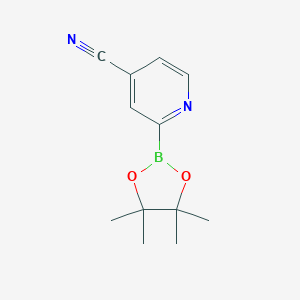
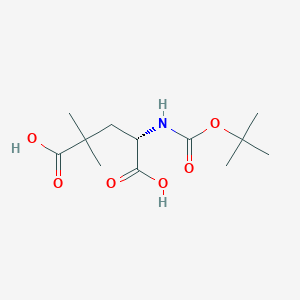


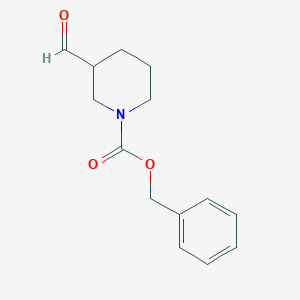
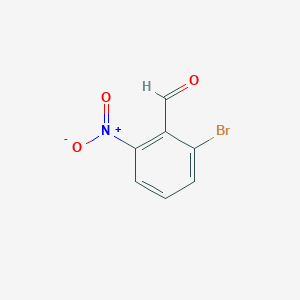
![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)






![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)
